N,N-ジメチルアセトアミド-d9

概要

説明

N,N-Dimethylacetamide-d9: is a deuterated analog of N,N-dimethylacetamide. It is a colorless, water-miscible liquid with high boiling point and is commonly used as a polar solvent in organic synthesis. The compound has an isotopic purity of 99 atom % deuterium, making it suitable for nuclear magnetic resonance (NMR) analyses .

科学的研究の応用

Chemistry:

- Used as a polar solvent in organic synthesis and NMR analyses .

- Facilitates chemical reactions and drug formulations in pre-clinical drug development .

Biology and Medicine:

- Employed in the pharmaceutical industry for the synthesis of medicinal compounds, including antibiotics like ceftolozane .

Industry:

作用機序

Target of Action

N,N-Dimethylacetamide-d9 (DMAc-d9) is a deuterated analog of N,N-Dimethylacetamide . It is primarily used as a polar solvent in chemical synthesis and as a solvent in nuclear magnetic resonance (NMR) analyses . The primary targets of DMAc-d9 are therefore the chemical reactions or compounds that it is used to dissolve or synthesize .

Mode of Action

As a solvent, DMAc-d9 interacts with its targets by dissolving them, thereby facilitating chemical reactions . In NMR analyses, it provides a deuterated environment that allows for the observation of non-deuterated analytes .

Biochemical Pathways

The specific biochemical pathways affected by DMAc-d9 would depend on the particular chemical reactions or compounds it is used with. As a solvent, it can be involved in a wide range of chemical reactions .

Pharmacokinetics

It has been suggested that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of DMAc-d9’s action is the successful dissolution of compounds or facilitation of chemical reactions in chemical synthesis, and the provision of a deuterated environment for NMR analyses .

Action Environment

The action, efficacy, and stability of DMAc-d9 can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Its stability and efficacy in NMR analyses can be influenced by factors such as the magnetic field strength and temperature .

生化学分析

Biochemical Properties

The biochemical properties of N,N-Dimethylacetamide-d9 are not well-studied. It’s parent compound, N,N-dimethylacetamide, is known to interact with various biomolecules. It is a strong polar aprotic solvent that is completely miscible with water, ether, acetone, ester and so on . It has high thermal stability, is difficult to hydrolyze, and is toxic .

Cellular Effects

Its parent compound, N,N-dimethylacetamide, is known to cause serious environmental pollution and harm to human health due to its typically high concentration in water, even after DMAC recovery . Some surveys have revealed that human DMAC exposure could lead to liver damage, skin irritation, headache, loss of appetite, and fatigue .

Molecular Mechanism

The molecular mechanism of N,N-Dimethylacetamide-d9 is not well-understood. Its parent compound, N,N-dimethylacetamide, is known to interact with various biomolecules. The major degradation products of DMAC are ammonium and dimethylamine (DMA) .

Temporal Effects in Laboratory Settings

Its parent compound, N,N-dimethylacetamide, is known to cause severe membrane fouling during the short-term operation of the membrane bioreactor as the membrane flux decreased from 11.52 to 5.28 L (m2 h) −1 .

Dosage Effects in Animal Models

Its parent compound, N,N-dimethylacetamide, is known to cause serious environmental pollution and harm to human health due to its typically high concentration in water, even after DMAC recovery .

Metabolic Pathways

The metabolic pathways of N,N-Dimethylacetamide-d9 are not well-understood. Its parent compound, N,N-dimethylacetamide, is known to interact with various biomolecules. The major degradation products of DMAC are ammonium and dimethylamine (DMA) .

Transport and Distribution

Its parent compound, N,N-dimethylacetamide, is known to cause serious environmental pollution and harm to human health due to its typically high concentration in water, even after DMAC recovery .

Subcellular Localization

The subcellular localization of N,N-Dimethylacetamide-d9 is not well-understood. Its parent compound, N,N-dimethylacetamide, is known to interact with various biomolecules. The major degradation products of DMAC are ammonium and dimethylamine (DMA) .

準備方法

Synthetic Routes and Reaction Conditions:

Acetic Anhydride Method: This method involves the reaction of acetic anhydride with dimethylamine. An aqueous solution of dimethylamine is heated to vaporize the gas, which is then introduced into acetic anhydride at room temperature for acylation. The reaction is exothermic, and the acylation endpoint is reached when the reaction temperature no longer rises (170°C).

Acetic Acid Method: In this method, gaseous dimethylamine is introduced into acetic acid for acylation. The reaction is exothermic and continuous.

Industrial Production Methods: Industrial production of N,N-dimethylacetamide-d9 follows similar synthetic routes but on a larger scale, ensuring high purity and yield through multistage distillation and purification processes .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Formaldehyde-related derivatives.

Hydrolysis: Acetic acid and dimethylamine.

類似化合物との比較

N,N-Dimethylformamide-d7: Another deuterated solvent used in NMR analyses.

Dimethyl sulfoxide-d6: A deuterated solvent with similar applications in NMR and organic synthesis.

Uniqueness:

生物活性

N,N-Dimethylacetamide-d9 (DMAc-d9) is a deuterated analog of N,N-dimethylacetamide (DMAc) and is primarily utilized as a solvent in various chemical and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, toxicity, and potential applications in research.

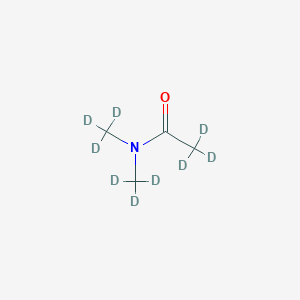

Overview of N,N-Dimethylacetamide-d9

- Chemical Structure : DMAc-d9 is characterized by its deuterated methyl groups, which enhance its utility in spectroscopic studies, particularly nuclear magnetic resonance (NMR) spectroscopy.

- Molecular Formula :

- Molecular Weight : 96.18 g/mol

- Physical Properties : It appears as a colorless liquid with a high boiling point (164-166 °C) and is miscible with water and various organic solvents.

DMAc-d9 primarily functions as a polar aprotic solvent. Its role in biological systems can be summarized as follows:

- Solvent Properties : It dissolves various organic compounds, facilitating chemical reactions and interactions within biological assays.

- NMR Applications : The deuterium content minimizes interference in NMR spectra, allowing for clearer analysis of biomolecules.

Pharmacokinetics

The pharmacokinetics of DMAc-d9 are not extensively documented; however, insights can be drawn from its parent compound, DMAc:

- Absorption : DMAc is well absorbed through oral, dermal, and inhalation routes.

- Distribution : It tends to distribute widely in biological tissues due to its polar nature.

- Metabolism : The metabolic pathways are not fully elucidated but involve potential conversion to monomethylacetamide (MMA) and other metabolites.

Toxicological Profile

The toxicity profile of DMAc-d9 has not been thoroughly studied; however, the following findings from DMAc provide critical insights:

| Route of Exposure | LD50 (mg/kg) | Effects |

|---|---|---|

| Oral (rat) | 3000 - 6000 | Low toxicity |

| Dermal (rat) | 7500 | Harmful |

| Inhalation (rat) | 8.81 mg/L | Respiratory irritation |

- Developmental Toxicity : Studies indicate potential teratogenic effects at high concentrations. For example, inhalation studies in rabbits showed increased cardiac malformations at 570 ppm without maternal toxicity signs .

- Long-term Effects : Chronic exposure has been associated with liver degeneration and respiratory tract irritation .

Case Studies and Research Findings

- Hepatotoxicity Studies :

- Developmental Toxicity Assessments :

- Quantification Studies :

Applications in Research

DMAc-d9 is increasingly utilized in research settings for its solvent properties and NMR applications:

特性

IUPAC Name |

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628367 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-10-9, 116057-81-9 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylacetamid-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 116057-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there a need to synthesize deuterated solvents like N,N-Dimethylacetamide-d9 (DMAc-d9)?

A1: Deuterated solvents like DMAc-d9 play a crucial role in cellulose research. These solvents, including DMAc-d9, find application in various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy []. The deuterium within these solvents minimizes solvent interference in NMR spectra, enabling clearer observation and analysis of cellulose and its derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。